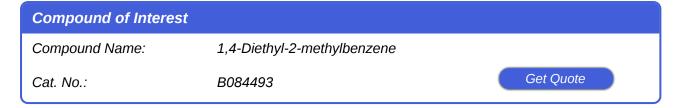


Spectroscopic Profile of 1,4-Diethyl-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon **1,4-diethyl-2-methylbenzene**. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes detailed tables of spectroscopic data, standardized experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the available mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy data for **1,4-diethyl-2-methylbenzene**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,4-diethyl-2-methylbenzene** is characterized by a molecular ion peak and several fragment ions. The primary fragmentation pattern involves the loss of methyl and ethyl groups.



m/z	Relative Intensity (%)	Assignment
148	35	[M] ⁺ (Molecular Ion)
133	100	[M-CH ₃] ⁺
119	40	[M-C ₂ H ₅] ⁺
105	25	[M-C ₃ H ₇] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)
Data sourced from NIST WebBook.[1]		

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The key absorption bands for **1,4-diethyl-2-methylbenzene** are indicative of its aromatic and aliphatic C-H bonds, as well as aromatic ring vibrations.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	
3050 - 3000	Medium	Aromatic C-H Stretch	
2965 - 2850	Strong	Aliphatic C-H Stretch (from ethyl and methyl groups)	
1615, 1505, 1460	Medium to Strong	Aromatic C=C Ring Stretch	
880 - 800	Strong	Aromatic C-H Bend (out-of- plane)	
Data sourced from NIST WebBook.[2]			

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **1,4-diethyl-2-methylbenzene** is not readily available in public spectral databases. The following data is predicted using online NMR prediction tools and should be used as an estimation.



The predicted ^{1}H NMR spectrum shows distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.05	S	1H	Ar-H
~ 6.98	d	1H	Ar-H
~ 6.95	d	1H	Ar-H
~ 2.60	q	4H	-CH ₂ - (Ethyl)
~ 2.25	S	ЗН	Ar-CH ₃
~ 1.22	t	6H	-CH₃ (Ethyl)

The predicted ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)	Assignment
~ 142.5	Aromatic C (quaternary)
~ 135.0	Aromatic C (quaternary)
~ 134.5	Aromatic C (quaternary)
~ 130.0	Aromatic CH
~ 128.5	Aromatic CH
~ 126.0	Aromatic CH
~ 28.5	-CH ₂ - (Ethyl)
~ 21.0	Ar-CH₃
~ 15.5	-CH₃ (Ethyl)



Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: A sample of **1,4-diethyl-2-methylbenzene** (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition for ¹H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition for ¹³C NMR:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
 - A wider spectral width is used compared to ¹H NMR.



 Data Processing: The acquired free induction decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample like 1,4-diethyl-2-methylbenzene, a thin film is
 prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total
 Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on
 the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O).
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures an interferogram, which is a plot of IR intensity versus

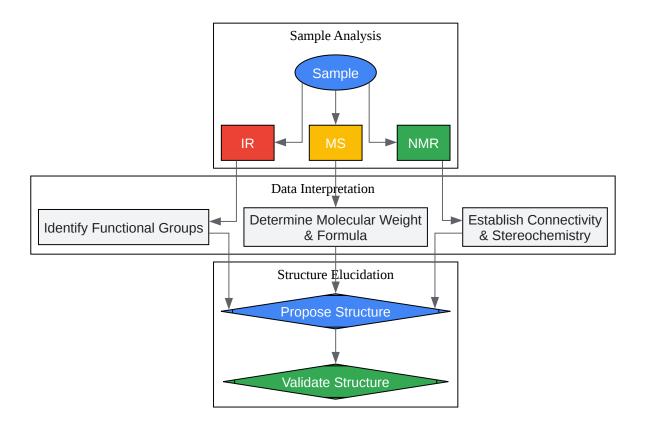


time.

 Data Processing: The interferogram is converted into a spectrum (absorbance or transmittance versus wavenumber) via a Fourier transform. The background spectrum is subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **1,4-diethyl-2-methylbenzene**.



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Caption: Workflow for organic compound spectroscopic analysis.



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